molecular formula C21H26N2O8S B12371391 N-hydroxy-2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetamide

N-hydroxy-2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetamide

Cat. No.: B12371391
M. Wt: 466.5 g/mol
InChI Key: SONVWPLFNTVESG-BQYQJAHWSA-N
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Description

N-hydroxy-2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for chemists and researchers.

Preparation Methods

The synthesis of N-hydroxy-2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetamide involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of the hydroxy, methoxy, and sulfonylmethyl groups. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of hydroxy and methoxy groups allows for oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the sulfonylmethyl group, using reagents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, depending on the conditions and reagents used.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the specific reaction pathway chosen.

Scientific Research Applications

N-hydroxy-2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, while the sulfonylmethyl group may influence the compound’s reactivity and stability. These interactions can affect various biological processes, including enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Similar compounds to N-hydroxy-2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetamide include:

The uniqueness of this compound lies in its combination of functional groups and the specific arrangement of its molecular structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H26N2O8S

Molecular Weight

466.5 g/mol

IUPAC Name

N-hydroxy-2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetamide

InChI

InChI=1S/C21H26N2O8S/c1-28-15-10-19(30-3)16(20(11-15)31-4)7-8-32(26,27)13-14-5-6-18(29-2)17(9-14)22-12-21(24)23-25/h5-11,22,25H,12-13H2,1-4H3,(H,23,24)/b8-7+

InChI Key

SONVWPLFNTVESG-BQYQJAHWSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)NCC(=O)NO

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)NO

Origin of Product

United States

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